molecular formula C14H25N3O B2413946 N-(1-cyano-1,2-dimethylpropyl)-2-(3-methylpiperidin-1-yl)acetamide CAS No. 1118790-26-3

N-(1-cyano-1,2-dimethylpropyl)-2-(3-methylpiperidin-1-yl)acetamide

Cat. No.: B2413946
CAS No.: 1118790-26-3
M. Wt: 251.374
InChI Key: LGISCGUDVXTTMF-UHFFFAOYSA-N
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Description

N-(1-cyano-1,2-dimethylpropyl)-2-(3-methylpiperidin-1-yl)acetamide: is an organic compound with a complex structure that includes a cyano group, a piperidine ring, and an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-cyano-1,2-dimethylpropyl)-2-(3-methylpiperidin-1-yl)acetamide typically involves multiple steps:

    Formation of the Cyano Group: The initial step often involves the introduction of the cyano group to the 1,2-dimethylpropyl chain. This can be achieved through nucleophilic substitution reactions using cyanide salts.

    Piperidine Ring Formation: The next step involves the formation of the piperidine ring, which can be synthesized through cyclization reactions involving appropriate precursors.

    Acetamide Group Introduction:

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(1-cyano-1,2-dimethylpropyl)-2-(3-methylpiperidin-1-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the cyano and acetamide groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Reagents like sodium cyanide or acetic anhydride are commonly used for substitution reactions.

Major Products

    Oxidation: Oxidation can lead to the formation of nitrile oxides or carboxylic acids.

    Reduction: Reduction typically results in the formation of primary amines.

    Substitution: Substitution reactions can yield various derivatives depending on the reagents used.

Scientific Research Applications

N-(1-cyano-1,2-dimethylpropyl)-2-(3-methylpiperidin-1-yl)acetamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(1-cyano-1,2-dimethylpropyl)-2-(3-methylpiperidin-1-yl)acetamide involves its interaction with specific molecular targets:

    Molecular Targets: The compound may interact with enzymes or receptors, altering their activity.

    Pathways Involved: It can modulate biochemical pathways, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

    N-(1-cyano-1,2-dimethylpropyl)-2-(3-methylpiperidin-1-yl)acetamide: can be compared with other compounds that have similar structural features, such as:

Uniqueness

  • Structural Uniqueness : The presence of the cyano group and the specific arrangement of the piperidine and acetamide groups make this compound unique.
  • Functional Uniqueness : Its ability to undergo various chemical reactions and its potential applications in different fields highlight its uniqueness compared to similar compounds.

Properties

IUPAC Name

N-(2-cyano-3-methylbutan-2-yl)-2-(3-methylpiperidin-1-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H25N3O/c1-11(2)14(4,10-15)16-13(18)9-17-7-5-6-12(3)8-17/h11-12H,5-9H2,1-4H3,(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGISCGUDVXTTMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)CC(=O)NC(C)(C#N)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H25N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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